![molecular formula C16H27NO B5838068 N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide](/img/structure/B5838068.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide, also known as CYCLOMAST, is a compound that has been extensively studied for its potential use in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been found to exhibit potent analgesic and anti-inflammatory properties.
作用機序
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, a group of signaling molecules that are involved in the inflammatory response. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and physiological effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory properties. It has been shown to reduce pain and inflammation in a variety of animal models, including models of arthritis and neuropathic pain. Additionally, this compound has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide in lab experiments is its potent analgesic and anti-inflammatory properties. This makes it a promising candidate for the development of new pain medications. Additionally, this compound has been found to have potential applications in the treatment of various diseases, making it a versatile compound for scientific research.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in a laboratory setting. Additionally, this compound has been found to have potential side effects, including gastrointestinal bleeding and renal toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide. One direction is to further explore its mechanism of action, which could lead to the development of more effective pain medications. Another direction is to investigate its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on optimizing the use of this compound in laboratory settings, including identifying potential side effects and developing strategies to minimize them. Overall, this compound is a promising compound for scientific research, with potential applications in a variety of fields.
合成法
N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide can be synthesized using a multi-step process. The first step involves the reaction of cyclohexanone with ethylmagnesium bromide to form 2-cyclohexylethanol. This is followed by the reaction of 2-cyclohexylethanol with acetyl chloride to form 2-cyclohexylacetate. Finally, the reaction of 2-cyclohexylacetate with 1-cyclohexene-1-amine leads to the formation of this compound.
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide has been extensively studied for its potential use in scientific research, particularly in the field of pain management. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, this compound has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c18-16(13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h7,15H,1-6,8-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONKVPMCWGAWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5837985.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5838000.png)

![3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5838020.png)
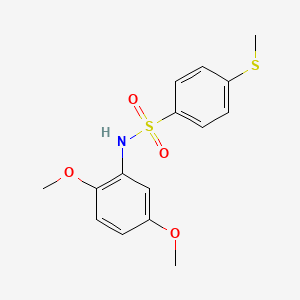
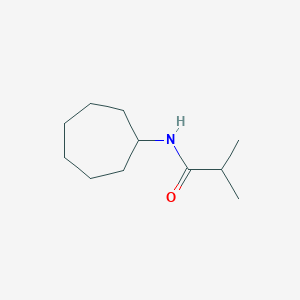
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
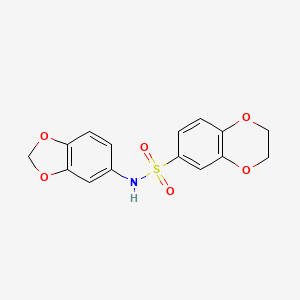
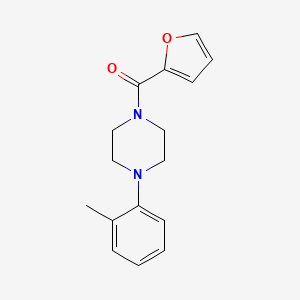
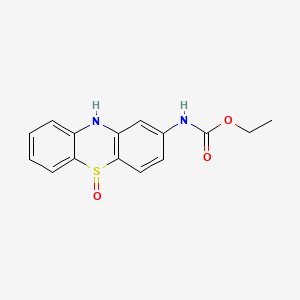
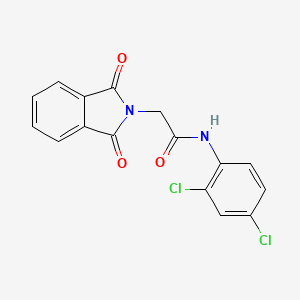
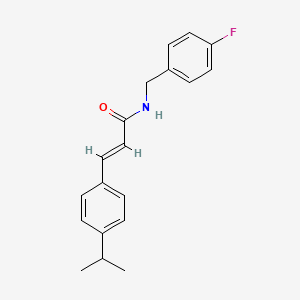
![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)